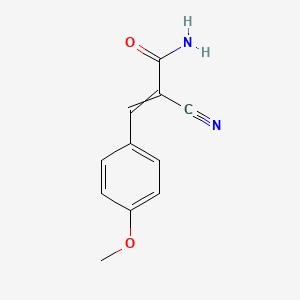![molecular formula C12H11N3O4S2 B2964793 (NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide CAS No. 18107-88-5](/img/structure/B2964793.png)
(NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and anti-inflammatory effects .
Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the amino, nitro, and sulfanylidene groups. For example, the nitro group can be reduced to an amino group, and the sulfanylidene group might react with nucleophiles .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Sulfonamide derivatives, including those related to "(NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide," have been extensively synthesized and characterized for their structural properties. For example, the synthesis and characterization of novel sulfonamide derivatives through spectroscopic techniques (FT-IR, NMR) and X-ray diffraction methods have provided insights into their molecular geometry, vibrational wavenumbers, and chemical shifts. Such detailed characterizations facilitate the understanding of their structural and electronic properties, essential for their potential applications in various fields (Demircioğlu et al., 2018).
Antimicrobial Activity
The antimicrobial activity of sulfonamide derivatives has been a subject of interest due to their potential as therapeutic agents. Studies have demonstrated that certain sulfonamide compounds exhibit antimicrobial properties against a variety of microbial strains. For instance, novel sulfonamide derivatives have shown moderate inhibitory effects against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in addressing antibiotic resistance challenges (Zani et al., 2009).
Enzyme Inhibition
Sulfonamide derivatives have been explored for their enzyme inhibitory activities, particularly against carbonic anhydrases (CAs), which play crucial roles in physiological processes. These compounds have shown potent inhibitory effects on various CA isoforms, including those associated with tumor environments. Such inhibitory activities suggest their applicability in designing inhibitors for therapeutic interventions in diseases where CAs are implicated (Garaj et al., 2005).
Mecanismo De Acción
The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a drug, it might interact with biological targets such as enzymes or receptors. The sulfonamide group, for instance, is known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .
Propiedades
IUPAC Name |
(NE)-N-[amino-(4-nitrophenyl)-λ4-sulfanylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S2/c13-20(11-8-6-10(7-9-11)15(16)17)14-21(18,19)12-4-2-1-3-5-12/h1-9H,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEYLHKNYVTVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=S(C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=S(\C2=CC=C(C=C2)[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxy-2,3-dimethylpentyl)propanamide](/img/structure/B2964710.png)
![2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B2964713.png)



![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2964718.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2964722.png)

![1-(3,4-dimethylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2964725.png)
![Methyl 5-{[(3-fluorophenyl)([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]methyl}-2-furoate](/img/structure/B2964727.png)
![(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile](/img/structure/B2964728.png)
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2964729.png)


